molecular formula C8H8ClNO B14833454 1-(3-Chloro-4-methylpyridin-2-YL)ethanone

1-(3-Chloro-4-methylpyridin-2-YL)ethanone

Katalognummer: B14833454
Molekulargewicht: 169.61 g/mol
InChI-Schlüssel: RNWGPVYURINLDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloro-4-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H8ClNO. It belongs to the class of pyridine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound features a pyridine ring substituted with a chlorine atom at the third position, a methyl group at the fourth position, and an ethanone group at the second position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylpyridin-2-YL)ethanone typically involves the chlorination of 4-methylpyridine followed by acylation. One common method includes:

    Chlorination: 4-methylpyridine is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the desired position.

    Acylation: The chlorinated intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization or chromatography may be employed.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Chloro-4-methylpyridin-2-YL)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products:

    Substitution: Derivatives with different substituents replacing the chlorine atom.

    Reduction: 1-(3-Chloro-4-methylpyridin-2-YL)ethanol.

    Oxidation: 1-(3-Chloro-4-methylpyridin-2-YL)acetic acid.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloro-4-methylpyridin-2-YL)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-4-methylpyridin-2-YL)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine and ethanone groups can participate in hydrogen bonding and other interactions with molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Vergleich Mit ähnlichen Verbindungen

  • 1-(2-Chloro-5-methylpyridin-3-YL)ethanone
  • 1-(2-Chloro-4-methylthiazol-5-YL)ethanone
  • 1-(5-Bromo-3-fluoropyridin-2-YL)ethanone

Comparison: 1-(3-Chloro-4-methylpyridin-2-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and distinct biological activities.

Eigenschaften

Molekularformel

C8H8ClNO

Molekulargewicht

169.61 g/mol

IUPAC-Name

1-(3-chloro-4-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H8ClNO/c1-5-3-4-10-8(6(2)11)7(5)9/h3-4H,1-2H3

InChI-Schlüssel

RNWGPVYURINLDT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC=C1)C(=O)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.